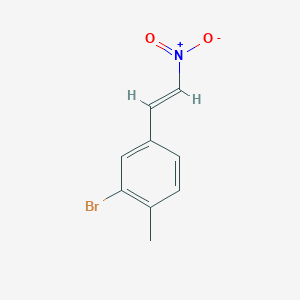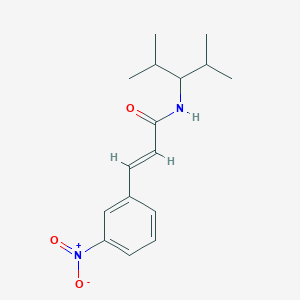
2-bromo-1-methyl-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-methyl-4-(2-nitrovinyl)benzene is a chemical compound that belongs to the class of nitroalkenes. It is a yellow solid with a molecular weight of 276.1 g/mol. This compound has been studied for its potential applications in scientific research, particularly in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene is not well understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene have not been extensively studied. However, it is known that this compound can react with biomolecules such as proteins and DNA. This reaction can lead to changes in the structure and function of these biomolecules, which may have implications for biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-1-methyl-4-(2-nitrovinyl)benzene in lab experiments is its ability to act as a Michael acceptor. This property can be useful in various reactions, particularly in the synthesis of other compounds. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Orientations Futures
There are several future directions for research on 2-bromo-1-methyl-4-(2-nitrovinyl)benzene. One direction is to study its potential applications in the field of medicinal chemistry. This compound may have potential as a drug candidate, particularly in the treatment of cancer. Another direction is to study its reactivity with various biomolecules, which may provide insights into its potential biological effects. Finally, further research is needed to understand the mechanism of action of this compound and its potential implications for various biological processes.
Méthodes De Synthèse
The synthesis of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene involves the reaction of 4-bromo-1-methyl-2-nitrobenzene with acrolein. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-bromo-1-methyl-4-(2-nitrovinyl)benzene has been used in various scientific research applications. One of the major applications is in the field of organic synthesis. This compound can be used as a starting material for the synthesis of other compounds, such as nitroalkenes and alkenes. It can also be used as a reactant in various reactions, such as the Michael addition reaction.
Propriétés
IUPAC Name |
2-bromo-1-methyl-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7-2-3-8(6-9(7)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZNOLKXNDQGCP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-4-(2-nitroethenyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)


![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)